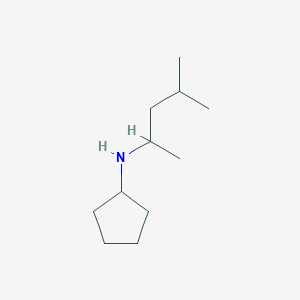![molecular formula C10H15N5O B15295468 N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide is a chemical compound with the molecular formula C10H15N5O It is known for its unique structure, which includes a hydroxyethyl group attached to a phenyl ring, and an imidodicarbonimidic diamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide typically involves the reaction of 4-(2-hydroxyethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is then heated to a temperature of around 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the necessary chemical transformations. The product is then purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidodicarbonimidic diamide moiety can be reduced to form simpler amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The imidodicarbonimidic diamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide can be compared with other similar compounds, such as:
N-Phenylimidodicarbonimidic Diamide: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
N-[4-(2-Hydroxyethyl)phenyl]urea: Contains a urea moiety instead of the imidodicarbonimidic diamide, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C10H15N5O |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-[4-(2-hydroxyethyl)phenyl]guanidine |
InChI |
InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-8-3-1-7(2-4-8)5-6-16/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |
Clave InChI |
BVRWZCVAACRBRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCO)N=C(N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



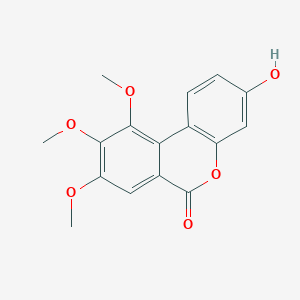
![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)

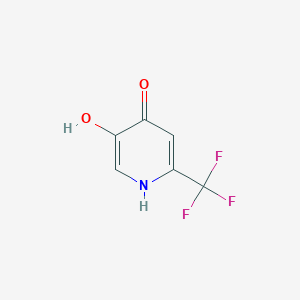
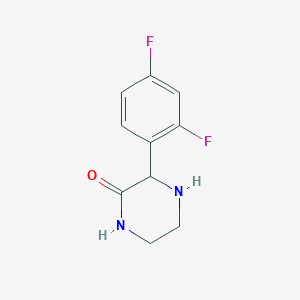
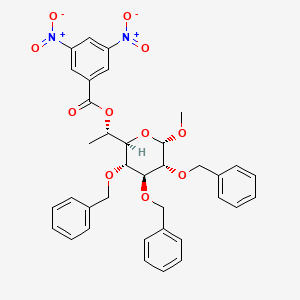

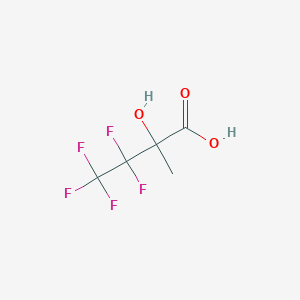
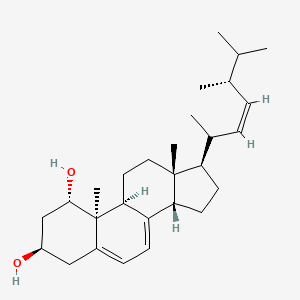

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
